5-Methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
5-Methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thienopyrimidine class. Thienopyrimidines are bioisosteres and structural analogs of natural purines, which are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide typically involves the condensation of thieno[2,3-d]pyrimidine derivatives with appropriate substituents. One common method involves the reaction of 5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid with phenylpropylamine under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thienopyrimidine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes. This inhibition leads to the disruption of cellular functions, ultimately resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: Known for their anticancer properties, these compounds have structural similarities with thienopyrimidines.
Benzimidazole derivatives: These compounds also exhibit antimicrobial and anticancer activities and share some structural features with thienopyrimidines.
Uniqueness
5-Methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a thienopyrimidine core with a phenylpropyl group enhances its potential as a dual anticancer-antimicrobial agent .
Properties
IUPAC Name |
5-methyl-4-oxo-3-(3-phenylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-13-16(23-14(11)15(18)21)19-10-20(17(13)22)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTDPZIFYHPLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CCCC3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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